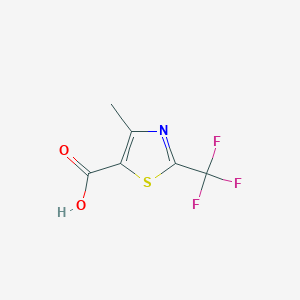

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

CAS No.: 126889-06-3

Cat. No.: VC6685426

Molecular Formula: C6H4F3NO2S

Molecular Weight: 211.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126889-06-3 |

|---|---|

| Molecular Formula | C6H4F3NO2S |

| Molecular Weight | 211.16 |

| IUPAC Name | 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12) |

| Standard InChI Key | DMKDYSIOZORCEB-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C(F)(F)F)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the 1,3-thiazole family, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3. Its systematic IUPAC name derives from the substitution pattern:

-

4-Methyl: Methyl group at position 4

-

2-(Trifluoromethyl): CF₃ group at position 2

-

5-Carboxylic acid: -COOH group at position 5

Crystallographic analysis of analogous thiazole derivatives reveals planar ring structures with hydrogen-bonding networks stabilizing the solid-state arrangement . The trifluoromethyl group induces significant electronic effects, reducing basicity at adjacent nitrogen centers while enhancing lipophilicity.

Table 1: Comparative structural features of thiazole carboxylic acid isomers

Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid remains less documented than its isomer. Available protocols adapt methods from related thiazole systems:

-

Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides. For the 4-methyl derivative, this would require 4-methyl-2-(trifluoromethyl)thiazole intermediates, which are challenging to prepare due to steric and electronic factors .

-

Carboxylic Acid Derivatization: Hydrolysis of ester precursors under basic conditions, as demonstrated for the 2-methyl-4-CF₃ analog :

Yields up to 85% have been reported for positional isomers under optimized conditions .

Industrial-Scale Challenges

-

Regioselectivity Control: Achieving the desired 4-methyl-2-CF₃ substitution pattern requires precise stoichiometric control to minimize isomer byproducts .

-

Fluorination Efficiency: Introducing trifluoromethyl groups often necessitates expensive fluorinating agents like sulfuryl chloride or CF₃I, impacting process economics .

Physicochemical Properties

Experimental data for the 4-methyl-2-CF₃ isomer remain sparse, but predictive models and analog comparisons suggest:

Table 2: Estimated physicochemical parameters

The trifluoromethyl group contributes to:

-

Enhanced Metabolic Stability: Resistance to cytochrome P450 oxidation

-

Increased Lipophilicity: Improved membrane permeability compared to non-fluorinated analogs

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with bioactive thiazole motifs found in:

-

Kinase Inhibitors: Thiazole carboxylic acids modulate ATP-binding sites in oncogenic kinases

-

Antibacterial Agents: CF₃ groups enhance target binding to bacterial enoyl-ACP reductase

Agrochemical Development

Fluorinated thiazoles demonstrate:

-

Herbicidal Activity: Inhibition of acetolactate synthase (ALS) in weeds

-

Pesticidal Efficacy: Disruption of insect GABA-gated chloride channels

Table 3: Patent landscape for thiazole carboxylic acid derivatives

| Patent Number | Application Area | Key Claim |

|---|---|---|

| CN104672168A | Herbicide synthesis | Thiazole intermediates with >90% purity |

| US2021000236 | Anticancer agents | EGFR tyrosine kinase inhibition |

Future Research Directions

-

Synthetic Methodology Development:

-

Biological Evaluation:

-

Target-specific screening against neglected tropical diseases

-

ADMET profiling to assess drug-likeness

-

-

Computational Modeling:

-

DFT studies on substituent effects on ring aromaticity

-

Molecular docking with SARS-CoV-2 main protease

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume